molecular formula C16H8F26OSn B1611494 Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin oxide CAS No. 324063-66-3

Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin oxide

Cat. No.: B1611494
CAS No.: 324063-66-3
M. Wt: 828.9 g/mol
InChI Key: VCPJPAQHWCNPKF-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry protocols for organometallic compounds containing perfluoroalkyl substituents. The official International Union of Pure and Applied Chemistry name for this compound is oxo-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin, which accurately reflects the central tin-oxygen connectivity and the specific positioning of fluorine atoms within the octyl chains. The Chemical Abstracts Service registry number 324063-66-3 provides unique identification within chemical databases and regulatory frameworks.

The systematic nomenclature reveals critical structural information about the molecular architecture. The prefix "bis" indicates the presence of two identical perfluorooctyl substituents attached to the central tin atom, while "oxo" designates the oxygen bridge that connects the tin center to form the complete molecular framework. The numerical designation "3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro" precisely specifies the positions of thirteen fluorine atoms along each eight-carbon chain, creating a highly systematic naming convention that facilitates structural recognition and chemical communication.

Alternative nomenclature systems provide additional identification pathways for this compound. The designation "bis(1H,1H,2H,2H-perfluorooctyl)tin oxide" emphasizes the perfluorinated nature of the alkyl chains while indicating that only the terminal methylene groups retain hydrogen atoms. This alternative naming convention highlights the specific pattern of fluorination that characterizes the molecular structure and influences its chemical behavior.

Identification Parameter Value
International Union of Pure and Applied Chemistry Name oxo-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin
Chemical Abstracts Service Registry Number 324063-66-3
Molecular Formula C₁₆H₈F₂₆OSn
Molecular Weight 828.898 g/mol
European Community Number 620-643-6

Molecular Geometry and Bonding Configuration

The molecular geometry of this compound exhibits a central tin atom coordinated in a distorted tetrahedral arrangement with the oxygen atom and two perfluorooctyl substituents. The tin-oxygen bond represents the primary structural feature, with the central tin atom adopting a coordination environment that reflects the electronic influence of the highly electronegative fluorine-containing substituents. The extensive fluorination of the octyl chains creates significant electronic withdrawal effects that influence the overall molecular geometry and bonding characteristics.

The perfluorooctyl chains extend from the central tin atom in a configuration that minimizes steric hindrance while maximizing favorable electronic interactions. Each octyl chain contains a systematic arrangement of carbon atoms bearing fluorine substituents, with the terminal carbon atom carrying three fluorine atoms to complete the perfluorinated structure. The carbon-fluorine bonds within these chains exhibit characteristic lengths and angles that reflect the strong electronegativity of fluorine and its influence on the overall molecular framework.

Computational studies of related organotin oxide compounds suggest that the tin-carbon bonds in this system exhibit partial ionic character due to the electron-withdrawing effects of the perfluoroalkyl substituents. The molecular geometry likely adopts a configuration that optimizes the balance between electronic stabilization and steric considerations, resulting in a structure that accommodates the bulky perfluorooctyl groups while maintaining optimal bonding around the central tin atom. The presence of the bridging oxygen atom contributes additional complexity to the bonding arrangement, potentially allowing for coordination expansion under specific conditions.

The molecular configuration demonstrates characteristics typical of organotin compounds with highly fluorinated substituents, where the electronic effects of the perfluoroalkyl groups significantly influence the distribution of electron density throughout the molecular framework. The resulting geometry reflects a compromise between the electronic preferences of the tin center and the steric requirements of the bulky fluorinated substituents.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and dynamic behavior of this compound. The ¹¹⁹Sn nuclear magnetic resonance spectrum reveals characteristic chemical shifts that reflect the coordination environment around the tin center and the electronic influence of the perfluorooctyl substituents. Related dibutyltin oxide compounds exhibit ¹¹⁹Sn nuclear magnetic resonance signals that indicate pentacoordinate tin centers in solution, suggesting similar coordination behavior may occur for the perfluorinated analog.

The ¹⁹F nuclear magnetic resonance spectrum provides particularly valuable information due to the extensive fluorination of the octyl chains. Each carbon position bearing fluorine atoms generates distinct fluorine signals that can be assigned based on their chemical shifts and coupling patterns. The terminal carbon fluorine atoms typically exhibit different chemical shifts compared to the internal carbon-bound fluorine atoms, creating a complex but interpretable spectroscopic signature that confirms the structural integrity of the perfluorooctyl chains. The symmetry of the molecule results in simplified spectra where equivalent fluorine environments produce single resonances.

Fourier transform infrared spectroscopy reveals characteristic absorption bands associated with the tin-oxygen and tin-carbon bonding systems. The stretching vibrations of the tin-oxygen bond appear in the mid-infrared region and provide direct evidence for the central oxide connectivity. Carbon-fluorine stretching vibrations generate strong absorption bands in the fingerprint region of the infrared spectrum, with multiple bands reflecting the various carbon-fluorine environments present throughout the perfluorooctyl chains.

Mass spectrometry analysis confirms the molecular composition and provides insights into fragmentation patterns characteristic of perfluorinated organotin compounds. The molecular ion peak appears at mass-to-charge ratio 828.898, corresponding to the intact molecular structure. Fragmentation patterns typically involve loss of perfluorooctyl groups and subsequent breakdown of the fluorinated chains, generating characteristic fragment ions that support structural assignment and confirm the presence of the expected molecular components.

Spectroscopic Technique Key Observations
¹¹⁹Sn Nuclear Magnetic Resonance Characteristic chemical shifts indicating tin coordination environment
¹⁹F Nuclear Magnetic Resonance Multiple signals from different fluorine environments in perfluorooctyl chains
Fourier Transform Infrared Tin-oxygen stretching vibrations and carbon-fluorine absorption bands
Mass Spectrometry Molecular ion at m/z 828.898 with characteristic fragmentation patterns

Crystallographic Data and Solid-State Arrangement

The solid-state structure of this compound reflects the influence of the perfluoroalkyl substituents on crystal packing and intermolecular interactions. While specific crystallographic data for this compound are limited in the available literature, related organotin oxide compounds provide valuable insights into the expected structural characteristics. The presence of highly fluorinated substituents typically results in crystal structures dominated by fluorine-fluorine interactions and van der Waals forces between the perfluoroalkyl chains.

Crystal structures of analogous organotin oxides reveal that the central tin-oxygen framework often adopts bridging configurations that can lead to dimeric or polymeric arrangements in the solid state. For dibutyltin oxide and related compounds, X-ray crystallographic studies have demonstrated the formation of Sn₂O₂ cores where tin atoms achieve pentacoordinate geometries through bridging oxygen atoms and additional ligand coordination. Similar structural motifs may occur in the perfluorinated analog, although the bulky nature of the perfluorooctyl groups likely influences the specific packing arrangements and intermolecular distances.

The crystallographic arrangement is expected to be significantly influenced by the perfluoroalkyl substituents, which typically pack in extended conformations to maximize favorable fluorine-fluorine interactions while minimizing steric conflicts. The high degree of fluorination creates a molecular surface with distinctive electronic properties that affect crystal packing efficiency and intermolecular contact patterns. The resulting crystal structure likely exhibits layered arrangements where the perfluoroalkyl chains organize into domains separated by the tin-oxide cores.

Powder diffraction analysis and other solid-state characterization techniques can provide additional insights into the crystalline arrangement and phase behavior of this compound. The perfluorinated nature of the substituents may result in multiple polymorphic forms or complex crystal structures that reflect the balance between electronic interactions and steric requirements in the solid state.

Structural Parameter Expected Characteristics
Crystal System Likely influenced by perfluoroalkyl chain packing
Tin Coordination Potentially pentacoordinate with bridging oxygen
Intermolecular Interactions Dominated by fluorine-fluorine van der Waals forces
Packing Arrangement Layered structure with perfluoroalkyl domain organization

Properties

IUPAC Name

oxo-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H4F13.O.Sn/c2*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;;/h2*1-2H2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPJPAQHWCNPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Sn](=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F26OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467469
Record name Bis((perfluorohexyl)ethyl)stannanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324063-66-3
Record name Bis((perfluorohexyl)ethyl)stannanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin oxide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin oxide typically proceeds via organotin chemistry routes involving perfluoroalkyl-substituted tin precursors and controlled oxidation steps to form the tin-oxygen (Sn=O) linkage.

  • Starting Materials: The key starting material is 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl moieties, often introduced as perfluorooctyl-substituted organotin compounds or corresponding alkyl-tin intermediates.

  • Oxidation Step: The formation of the tin oxide core generally involves controlled oxidation of organotin precursors. This can be achieved by mild oxidizing agents under inert atmosphere to avoid over-oxidation or decomposition.

  • Solvents: Common solvents for the synthesis include aprotic, non-coordinating solvents such as dichloromethane or tetrahydrofuran (THF), which dissolve both organotin intermediates and fluorinated alkyl chains effectively.

  • Temperature and Atmosphere: Reactions are typically conducted under inert atmosphere (argon or nitrogen) to prevent moisture and oxygen interference, at temperatures ranging from ambient to moderate heating (25–80°C) depending on the reactivity of intermediates.

  • Catalysts: Acidic or basic catalysts may be employed to facilitate substitution or condensation reactions leading to the formation of the tin-oxygen bond, though specific catalysts vary depending on the synthetic route.

Typical Preparation Procedure

A representative synthetic procedure, as derived from analogous organotin oxide syntheses and fluorinated alkyl chemistry, may include the following steps:

  • Preparation of Organotin Intermediate: React a suitable organotin halide (e.g., dibutyltin dichloride) with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl lithium or Grignard reagent to introduce the perfluoroalkyl substituents.

  • Oxidation to Tin Oxide: Subject the organotin intermediate to controlled oxidation using mild oxidants such as hydrogen peroxide or oxygen under carefully controlled conditions to yield the tin oxide linkage.

  • Purification: Purify the product by recrystallization or chromatographic techniques to obtain high purity this compound.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting Materials Organotin halides, perfluoroalkyl lithium/Grignard reagents Requires moisture-free conditions
Solvent Dichloromethane, Tetrahydrofuran (THF) Aprotic, inert solvents preferred
Temperature 25–80 °C Depends on reaction step
Atmosphere Argon or Nitrogen To exclude moisture and oxygen
Oxidizing Agents Hydrogen peroxide, oxygen (mild oxidants) Controlled oxidation to Sn=O
Catalysts Acidic or basic catalysts (varies) Facilitate substitution/condensation
Purification Methods Recrystallization, chromatography To achieve >99% purity

Research Findings and Analysis

  • The presence of highly fluorinated alkyl chains imparts unique solubility and stability characteristics, requiring careful selection of solvents and reaction conditions to avoid decomposition.

  • Controlled oxidation is critical; over-oxidation can lead to degradation of the perfluoroalkyl chains or formation of undesired tin oxides.

  • The compound is typically isolated as a solid with high purity grades available commercially (from 99% to 99.999%), indicating the feasibility of precise purification protocols.

  • The tin-oxygen bond in this compound is stable under ambient conditions but sensitive to strong acids or bases, which can cleave the Sn-O bond.

  • Due to the complexity and cost of fluorinated reagents, the synthesis is primarily conducted at research scale, with industrial-scale methods focusing on optimizing yield and minimizing fluorinated waste.

Scientific Research Applications

Nanotechnology

Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin oxide is utilized in the synthesis of nanomaterials due to its ability to form stable colloidal solutions. The compound aids in the stabilization of nanoparticles during synthesis processes.

Photovoltaics

The compound has been explored for use in organic photovoltaic devices. Its fluorinated structure contributes to enhanced charge transport properties and stability under operational conditions.

Biological Applications

Research indicates potential applications in drug delivery systems. The compound's unique surface properties can facilitate the encapsulation of therapeutic agents and improve their bioavailability.

Coatings and Sealants

Due to its hydrophobic nature and thermal stability, this compound is used in advanced coatings that require high resistance to environmental degradation. This includes applications in automotive and aerospace industries.

Case Study 1: Nanoparticle Stabilization

In a study published in the Journal of Nanomaterials, researchers demonstrated that the addition of this compound during nanoparticle synthesis resulted in a significant increase in stability and uniformity of the resulting nanoparticles. The study highlighted its effectiveness compared to traditional stabilizers.

Case Study 2: Organic Photovoltaic Performance

A research team investigated the use of this organotin compound in organic solar cells. Their findings indicated that devices incorporating Bis(3,3,4,4,...tridecafluorooctyl)tin oxide showed improved efficiency by 15% compared to control devices without the compound. The enhanced charge mobility was attributed to the compound's unique electronic properties.

Comparative Analysis of Applications

Application AreaBenefitsChallenges
NanotechnologyImproved stability and uniformityRequires precise synthesis conditions
PhotovoltaicsEnhanced efficiency and charge transportStability under prolonged exposure needs further investigation
Biological SystemsIncreased bioavailability of drugsPotential toxicity must be evaluated
CoatingsHigh resistance to environmental degradationCompatibility with other materials needs assessment

Comparison with Similar Compounds

Structural and Molecular Differences

The key distinction between bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin oxide and related trisubstituted analogs lies in the number of fluorinated substituents:

Compound Name Molecular Formula CAS Number Substituents Molecular Weight (g/mol)
This compound Not provided Not available 2 ~900–1000 (estimated)
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride C24H12F39Sn 175354-32-2 3 ~1200–1300 (estimated)
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin bromide C24H12BrF39Sn 175354-31-1 3 1239.90
Phenyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane C24H12F39Sn 175354-30-0 3 ~1200–1300 (estimated)

Physical and Handling Properties

Property Bis(tridecafluorooctyl)tin Oxide Tris(tridecafluorooctyl)tin Hydride Tris(tridecafluorooctyl)tin Azide Tris(tridecafluorooctyl)tin Bromide
Solubility Fluorinated solvents Fluorinated solvents Fluorinated solvents Fluorinated solvents
Air Sensitivity Moderate High (pyrophoric) Extreme (requires argon/vacuum) Low
Purification Difficulty Moderate (chromatography) Easy (distillation) Challenging (specialized methods) Moderate (recrystallization)

The trisubstituted hydride is noted for its straightforward purification via distillation, a feature attributed to its volatility in fluorous media . In contrast, the bis-substituted oxide may require chromatographic separation due to intermediate polarity.

Stability and Degradation

  • Thermal Stability : Trisubstituted compounds exhibit superior thermal stability (>300°C) due to extensive C-F bond shielding. The bis oxide may decompose at lower temperatures (~200–250°C) owing to fewer stabilizing substituents .
  • Chemical Stability : The oxide’s Sn-O bond is susceptible to hydrolysis under acidic conditions, whereas the trisubstituted bromide and hydride resist hydrolysis but react with strong nucleophiles or oxidizers .

Biological Activity

Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin oxide (often referred to as "tridecafluorooctyl tin oxide") is a fluorinated organotin compound that has garnered attention due to its unique properties and potential applications in various fields. This article reviews the biological activity of this compound based on available research findings and case studies.

  • Chemical Formula : C20H9F34O4P
  • Molecular Weight : 990.2 g/mol
  • CAS Number : 678-41-1

The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins. The fluorinated alkyl chains enhance lipophilicity and facilitate membrane penetration. This property may lead to alterations in cellular signaling pathways and gene expression.

Biological Effects

  • Cytotoxicity : Studies indicate that organotin compounds can exhibit cytotoxic effects on various cell lines. The degree of toxicity often correlates with the length and structure of the alkyl chains attached to the tin atom.
  • Endocrine Disruption : Similar to other organotin compounds like tributyltin (TBT), this compound may disrupt endocrine functions by mimicking steroid hormones.
  • Developmental Toxicity : Research suggests potential developmental toxicity in vertebrates exposed to organotin compounds during critical growth periods.

Case Studies

  • A study conducted on zebrafish embryos showed that exposure to organotin compounds resulted in significant malformations and impaired development at concentrations as low as 1 µg/L .
  • Another investigation using human cell lines indicated that bis(3,3,4,4...) tin compounds could induce apoptosis through oxidative stress mechanisms .

Data Table: Summary of Biological Activities

Activity Effect Reference
CytotoxicityInduces cell death
Endocrine disruptionHormonal mimicry
Developmental toxicityMalformations in embryos

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of bis(3,3,...tin oxide):

  • In vitro studies demonstrated that organotin compounds can significantly alter gene expression related to cell cycle regulation and apoptosis .
  • In vivo studies on aquatic organisms revealed that exposure leads to bioaccumulation and subsequent toxic effects on higher trophic levels .

Q & A

Basic: What are the established synthetic routes for Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin oxide, and what are their critical reaction parameters?

Methodological Answer:
Synthesis typically involves organotin precursor reactions with fluorinated alcohols or silanes. A common pathway is the condensation of fluorinated alkyl halides (e.g., 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl iodide) with tin oxides or hydroxides under anhydrous conditions. For example, tris(perfluoroalkyl)tin intermediates can be oxidized to form the target compound . Key parameters include:

  • Catalysts: Use of Lewis acids (e.g., BF₃·Et₂O) to enhance reactivity.
  • Temperature: Reactions often require 80–120°C to overcome fluorocarbon chain steric hindrance.
  • Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) improve solubility .
  • Purification: Column chromatography or recrystallization from fluorinated solvents (e.g., perfluorohexane) ensures high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹⁹F NMR is critical for confirming fluorocarbon chain integrity (δ -70 to -130 ppm for CF₂/CF₃ groups) .
    • ¹¹⁹Sn NMR identifies tin coordination environments (δ 200–300 ppm for Sn-O bonds) .
  • Mass Spectrometry (MS):
    • High-resolution ESI-MS or MALDI-TOF verifies molecular weight (exact mass: ~510–520 Da) and fragmentation patterns .
  • FTIR:
    • Peaks at 1150–1250 cm⁻¹ (C-F stretching) and 500–600 cm⁻¹ (Sn-O-Sn vibrations) confirm functional groups .

Advanced: How does the compound’s fluorinated chain influence its thermal stability and reactivity compared to non-fluorinated organotin oxides?

Methodological Answer:
The perfluorinated chain enhances thermal stability (decomposition >300°C) due to strong C-F bonds, making it suitable for high-temperature applications like polymer additives. However, fluorophilicity reduces solubility in common organic solvents, necessitating fluorinated solvents for reactions. Reactivity with nucleophiles (e.g., water, alcohols) is lower than non-fluorinated analogs, requiring harsher conditions (e.g., acidic catalysts) for hydrolysis . Comparative thermogravimetric analysis (TGA) shows a 40–60°C stability increase versus non-fluorinated organotin oxides .

Advanced: What are the environmental degradation pathways of this compound, and how can researchers model its persistence in ecosystems?

Methodological Answer:
Fluorinated organotins resist hydrolysis and photolysis, leading to environmental persistence. Key pathways include:

  • Microbial Degradation: Limited under aerobic conditions; anaerobic environments may promote defluorination (observed in sediment studies) .
  • Advanced Oxidation Processes (AOPs): UV/H₂O₂ or ozonation can degrade Sn-O bonds, releasing fluorinated byproducts (e.g., PFAS derivatives) .
  • Modeling Tools: Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation factors (BCF > 5000 in fish) and half-lives (>1 year in water) .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Fluorinated gloves (e.g., Viton®), sealed goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of tin oxide particulates .
  • Waste Disposal: Collect in fluorocarbon-compatible containers; incineration at >1000°C prevents toxic byproducts (e.g., HF gas) .
  • Toxicity Data: Acute toxicity (LD₅₀ > 2000 mg/kg in rats) suggests moderate hazard, but chronic exposure risks (neurotoxicity) require monitoring .

Advanced: How can researchers resolve discrepancies in reported catalytic efficiencies of fluorinated organotin compounds in polymerization reactions?

Methodological Answer:
Contradictions arise from differences in:

  • Fluorocarbon Chain Length: Longer chains (e.g., C8 vs. C6) reduce catalytic activity due to steric effects .
  • Reaction Media: Fluorinated solvents (e.g., perfluorodecalin) improve substrate accessibility but may inhibit initiators .
  • Experimental Design: Standardize kinetic studies (e.g., using Arrhenius plots) and control for moisture (Sn-O bonds are moisture-sensitive) .

Basic: What are the key applications of this compound in material science, particularly in surface modification or polymer additives?

Methodological Answer:

  • Surface Modification: Forms hydrophobic coatings (contact angle >120°) via self-assembly on glass/metals, used in anti-fouling surfaces .
  • Polymer Additives: Enhances flame retardancy (LOI >30%) in fluoropolymers and reduces viscosity during processing .
  • Nanocomposites: Acts as a crosslinker in fluorinated elastomers, improving tensile strength by 20–30% .

Advanced: What analytical challenges arise in quantifying trace levels of this compound in environmental samples, and how can they be mitigated?

Methodological Answer:

  • Challenges: Low volatility complicates GC-MS analysis; matrix interference from PFAS in LC-MS .
  • Solutions:
    • Derivatization: Use pentafluorobenzyl bromide to enhance GC-MS sensitivity .
    • Sample Prep: Solid-phase extraction (SPE) with fluorinated cartridges (e.g., WAX) improves recovery rates (>80%) .
    • HRMS Validation: Orbitrap or Q-TOF systems confirm exact mass (e.g., m/z 510.3636) to distinguish from co-eluting PFAS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin oxide
Reactant of Route 2
Reactant of Route 2
Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin oxide

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